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Compound of Interest

Compound Name:
Methyl 2,4-dioxopiperidine-3-

carboxylate

Cat. No.: B057197 Get Quote

A Foundational Scaffold for Advanced Drug Discovery and Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

potential applications of Methyl 2,4-dioxopiperidine-3-carboxylate. As a Senior Application

Scientist, this document is structured to deliver not just data, but actionable insights grounded

in established chemical principles, empowering researchers to leverage this versatile molecule

in their work.

Executive Summary: The Strategic Value of a
Privileged Scaffold
The piperidine-2,4-dione ring system is a "privileged scaffold" in medicinal chemistry, forming

the core of numerous biologically active compounds.[1][2][3] Methyl 2,4-dioxopiperidine-3-
carboxylate represents a foundational building block within this class. Its defining feature is the

β-keto ester functionality within the piperidine ring, which provides a rich platform for a diverse

array of chemical modifications. Understanding the fundamental properties and reactivity of this

molecule is paramount for its effective utilization in the synthesis of novel chemical entities with

therapeutic potential.
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A thorough understanding of the physicochemical and structural properties is the bedrock of

effective application.

Key Identifiers and Physicochemical Data
Property Value Source

IUPAC Name
methyl 2,4-dioxopiperidine-3-

carboxylate
PubChem[4]

CAS Number
74730-43-1 / 67443-46-7 (See

Note)
Chemical Vendors[1]

Molecular Formula C₇H₉NO₄ PubChem[4]

Molecular Weight 171.15 g/mol PubChem[4]

Appearance Solid (predicted/from vendors) -

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMF.

General Chemical Principles

Note on CAS Numbers: There appears to be some ambiguity in publicly available databases

regarding the definitive CAS number for this specific, unsubstituted structure. Researchers are

advised to verify the CAS number associated with their starting materials.

Structural Analysis and Tautomerism
The structure of Methyl 2,4-dioxopiperidine-3-carboxylate is characterized by a six-

membered piperidine ring containing two carbonyl groups at positions 2 and 4, and a methyl

carboxylate group at position 3.

Caption: Chemical structure of Methyl 2,4-dioxopiperidine-3-carboxylate.

A critical feature of this molecule is the presence of an acidic proton on the carbon between the

two carbonyl groups (the α-carbon of the β-keto ester system). This allows for the existence of

enol tautomers, which are crucial to its reactivity.
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The most logical and widely employed method for the synthesis of cyclic β-keto esters such as

this is the Dieckmann condensation.[2][3][5][6][7] This intramolecular Claisen condensation

provides an efficient route to the piperidine-2,4-dione core.

Synthetic Workflow Overview
The overall strategy involves the base-mediated intramolecular cyclization of a suitable acyclic

diester precursor.

Acyclic Diester Precursor
(e.g., N-substituted iminodiacetic acid dimethyl ester derivative)

Base-mediated Intramolecular Cyclization
(Dieckmann Condensation)

Strong Base (e.g., NaOMe)

Acidic Workup

Proton Source (e.g., HCl)

Methyl 2,4-dioxopiperidine-3-carboxylate

Click to download full resolution via product page

Caption: General workflow for the synthesis via Dieckmann Condensation.

Detailed Experimental Protocol (Hypothetical)
Disclaimer:The following protocol is a representative, hypothetical procedure based on

established principles of the Dieckmann condensation for related structures. Researchers must

adapt and optimize this procedure based on their specific starting materials and laboratory

conditions. A thorough literature search for the synthesis of the specific acyclic precursor is

strongly recommended.
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Materials:

Dimethyl N-(2-(methoxycarbonyl)acetyl)glycinate (precursor)

Sodium methoxide (NaOMe)

Anhydrous Methanol (MeOH)

Anhydrous Toluene

Hydrochloric acid (HCl), 1M aqueous solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a

solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen

atmosphere.

Precursor Addition: The acyclic diester precursor, dissolved in anhydrous toluene, is added

dropwise to the stirred sodium methoxide solution at room temperature.

Cyclization: Upon completion of the addition, the reaction mixture is heated to reflux. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Quenching and Neutralization: After the reaction is complete, the mixture is cooled to 0 °C in

an ice bath. The reaction is carefully quenched by the slow addition of 1M HCl until the

solution is acidic (pH ~2-3).

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The

combined organic layers are washed with water, then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude product is purified by recrystallization from a suitable solvent system

(e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System and Causality:

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the ester

functional groups and the deactivation of the strong base.

Strong Base: A strong base like sodium methoxide is required to deprotonate the α-carbon of

one of the ester groups to generate the nucleophilic enolate necessary for the intramolecular

attack.

Acidic Workup: The final product exists as its enolate salt after cyclization. Acidification is

necessary to protonate this enolate and yield the neutral β-keto ester.

Purification: Recrystallization or chromatography is essential to remove unreacted starting

material, byproducts from intermolecular condensation, and salts. The purity of the final

product should be confirmed by melting point analysis and spectroscopic methods.

Reactivity and Applications in Drug Discovery
The synthetic utility of Methyl 2,4-dioxopiperidine-3-carboxylate stems from the reactivity of

its β-keto ester moiety.

Key Reaction Pathways
Alkylation: The acidic α-proton can be readily removed by a base to form an enolate, which

can then be alkylated at the C3 position with a variety of electrophiles. This allows for the

introduction of diverse substituents.

N-Functionalization: The nitrogen atom of the piperidine ring can be alkylated or acylated,

providing another point for structural diversification.

Decarboxylation: The ester can be hydrolyzed to a carboxylic acid, which can then be

decarboxylated upon heating to yield a 2,4-piperidinedione.
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Condensation Reactions: The carbonyl groups can undergo condensation reactions with

various nucleophiles.

Role as a Building Block in Medicinal Chemistry
This molecule serves as a valuable starting point for the synthesis of more complex molecules

with potential therapeutic applications. The ability to functionalize the molecule at multiple

positions allows for the creation of libraries of compounds for screening against various

biological targets. For instance, derivatives of piperidine-2,4-diones have been explored for

their potential as analgesic agents.[8][9]

Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not readily available in public

databases, the expected spectroscopic features can be predicted based on its structure.
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Spectroscopy Predicted Characteristic Features

¹H NMR

- A singlet for the methyl ester protons (~3.7

ppm).- Multiplets for the methylene protons of

the piperidine ring.- A signal for the methine

proton at C3.- A broad singlet for the N-H

proton.

¹³C NMR

- Resonances for the two ketone carbonyl

carbons (~190-210 ppm).- A resonance for the

ester carbonyl carbon (~160-170 ppm).- A signal

for the methoxy carbon of the ester (~50-60

ppm).- Signals for the carbons of the piperidine

ring.

IR Spectroscopy

- Strong C=O stretching bands for the ketones

and the ester (in the range of 1650-1750 cm⁻¹).-

An N-H stretching band (around 3200-3400

cm⁻¹).- C-H stretching and bending vibrations.

Mass Spectrometry

- A molecular ion peak ([M]⁺) at m/z = 171.05.- A

peak for the protonated molecule ([M+H]⁺) at

m/z = 172.06.[4]- Characteristic fragmentation

patterns involving the loss of the methoxy group

or the entire ester group.

Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken.

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and

a lab coat.

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with

skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and

strong bases.
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Conclusion
Methyl 2,4-dioxopiperidine-3-carboxylate is a foundational building block with significant

potential for the synthesis of complex heterocyclic compounds. Its value lies in the versatile

reactivity of the β-keto ester functionality within the privileged piperidine-2,4-dione scaffold.

While there is a need for more publicly available experimental data on this specific molecule,

the established chemical principles outlined in this guide provide a solid framework for its

synthesis and application in advanced drug discovery and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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